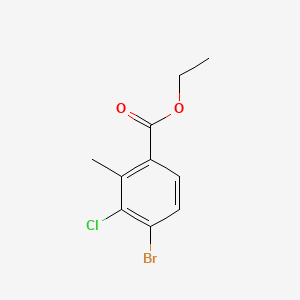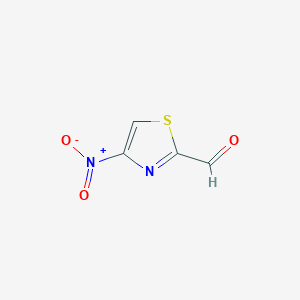
4-Nitro-2-thiazolecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-thiazolecarboxaldehyde is an organic compound with the molecular formula C5H3N3O3S It is characterized by the presence of a nitro group (-NO2) and an aldehyde group (-CHO) attached to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-thiazolecarboxaldehyde typically involves the nitration of 2-thiazolecarboxaldehyde. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction proceeds as follows:
2-Thiazolecarboxaldehyde+HNO3→this compound+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-2-thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using reducing agents like tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Nitro-2-thiazolecarboxylic acid.
Reduction: 4-Amino-2-thiazolecarboxaldehyde.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitro-2-thiazolecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2-thiazolecarboxaldehyde is primarily based on its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects. The nitro group can be reduced to form reactive nitrogen species, which can further react with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
2-Thiazolecarboxaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzaldehyde: Contains a nitro group and an aldehyde group but lacks the thiazole ring, resulting in different chemical properties and reactivity.
Uniqueness: 4-Nitro-2-thiazolecarboxaldehyde is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
466686-78-2 |
|---|---|
Fórmula molecular |
C4H2N2O3S |
Peso molecular |
158.14 g/mol |
Nombre IUPAC |
4-nitro-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C4H2N2O3S/c7-1-4-5-3(2-10-4)6(8)9/h1-2H |
Clave InChI |
IBUNQDAAHWNUOT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


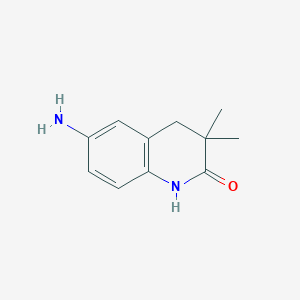
![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)
![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)

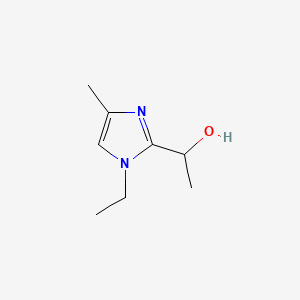
![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)
![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
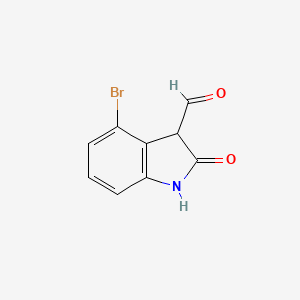
![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)

